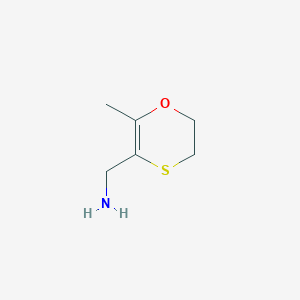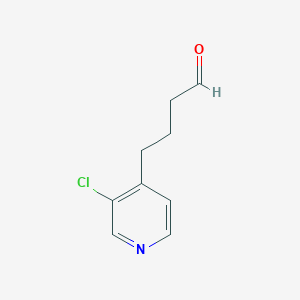
4-(3-Chloropyridin-4-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropyridin-4-yl)butanal is an organic compound with the molecular formula C9H10ClNO It is a derivative of pyridine, where a butanal group is attached to the 4-position of a 3-chloropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyridin-4-yl)butanal can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with butanal under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, nucleophilic substitution, and oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloropyridin-4-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 4-(3-Chloropyridin-4-yl)butanoic acid.
Reduction: 4-(3-Chloropyridin-4-yl)butanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Chloropyridin-4-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(3-Chloropyridin-4-yl)butanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3-Chloropyridine: Similar to 4-(3-Chloropyridin-4-yl)butanal but with the chlorine atom at the 3-position.
4-Chloropyridine: A simpler chlorinated pyridine without the butanal group.
Uniqueness
This compound is unique due to the presence of both the chloropyridine ring and the butanal groupThe specific positioning of the substituents also influences its chemical properties and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
4-(3-chloropyridin-4-yl)butanal |
InChI |
InChI=1S/C9H10ClNO/c10-9-7-11-5-4-8(9)3-1-2-6-12/h4-7H,1-3H2 |
Clé InChI |
SFDMTFVEYVZDMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CCCC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


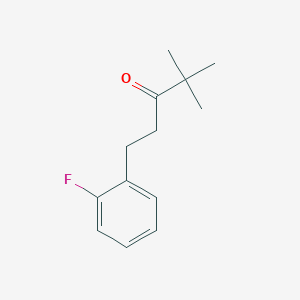
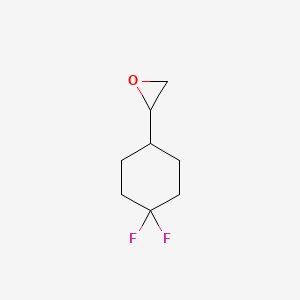
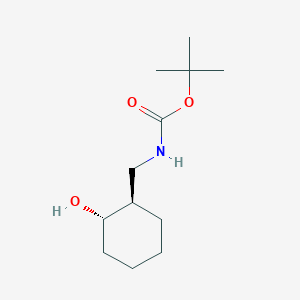
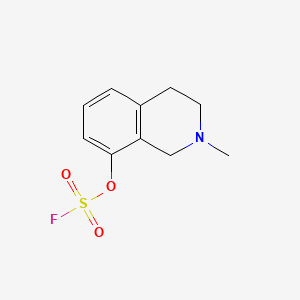
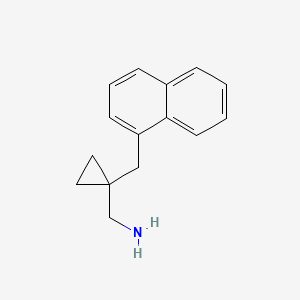

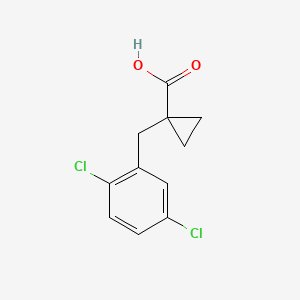
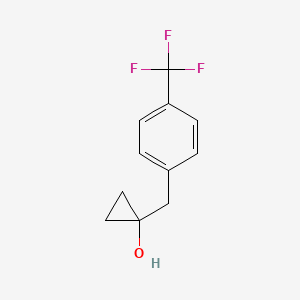
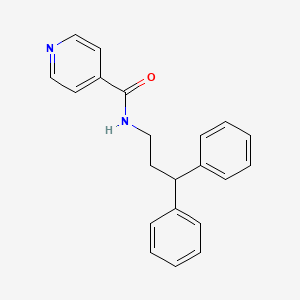

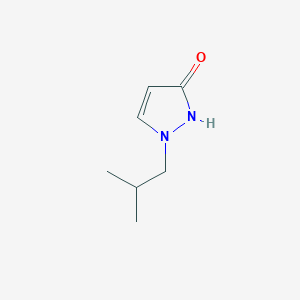
![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)

